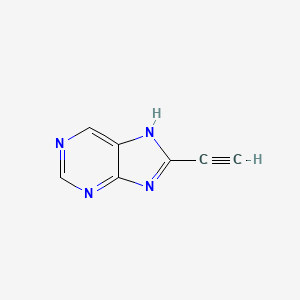

8-Ethynyl-9h-purine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4N4 |

|---|---|

Molecular Weight |

144.13 g/mol |

IUPAC Name |

8-ethynyl-7H-purine |

InChI |

InChI=1S/C7H4N4/c1-2-6-10-5-3-8-4-9-7(5)11-6/h1,3-4H,(H,8,9,10,11) |

InChI Key |

RSWZHYIFNLTFKD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC2=NC=NC=C2N1 |

Origin of Product |

United States |

Foundational & Exploratory

8-Ethynyl-9H-purine: A Technical Guide to its Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural features, and a proposed synthetic route for 8-Ethynyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established knowledge of the purine scaffold with predicted properties and a detailed, plausible experimental protocol for its synthesis.

Core Chemical Properties

Quantitative data for the parent compound, 9H-Purine, is summarized below to provide a baseline for understanding the physicochemical characteristics of the 8-ethynyl derivative. It is anticipated that the addition of the ethynyl group will influence properties such as melting point, boiling point, and solubility.

| Property | Value (for 9H-Purine) | Source |

| Molecular Formula | C₅H₄N₄ | [PubChem][1] |

| Molecular Weight | 120.11 g/mol | [PubChem][1] |

| CAS Number | 120-73-0 | [PubChem][1] |

| Melting Point | 214 °C | [PubChem][1] |

| Solubility in Water | 500 g/L | Cheméo[2] |

| logP | -0.129 (Predicted) | Cheméo[2] |

Chemical Structure

The structure of this compound consists of a purine core with an ethynyl group substituted at the 8-position. The purine ring system is a bicyclic aromatic heterocycle, composed of a pyrimidine ring fused to an imidazole ring.

The precise bond lengths and angles for this compound have not been experimentally determined. However, the structure of the parent purine has been studied, revealing a planar ring system. The introduction of the sp-hybridized ethynyl group at the C8 position is expected to have a minimal distorting effect on the planarity of the purine core.

Proposed Synthesis: Sonogashira Coupling

A viable and widely used method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, a suitable starting material would be an 8-halo-9H-purine, such as 8-iodo-9H-purine.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

Objective: To synthesize this compound from 8-iodo-9H-purine and a protected acetylene source.

Materials:

-

8-iodo-9H-purine

-

Trimethylsilylacetylene (TMSA)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 8-iodo-9H-purine (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this solution, add anhydrous triethylamine (TEA) (3 equivalents) followed by the dropwise addition of trimethylsilylacetylene (TMSA) (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification of Silylated Intermediate: Purify the crude product by silica gel column chromatography to obtain 8-(trimethylsilylethynyl)-9H-purine.

-

Deprotection: Dissolve the purified 8-(trimethylsilylethynyl)-9H-purine in THF. Add tetrabutylammonium fluoride (TBAF) solution (1.1 equivalents) dropwise at 0 °C.

-

Final Work-up and Purification: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with water and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Synthesis

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, purine analogs are known to be biologically active and often function as inhibitors of various enzymes, particularly kinases.[6] For instance, substituted purines have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

The following diagram illustrates a generalized mechanism of action for a purine-based kinase inhibitor.

This guide provides a foundational understanding of this compound, focusing on its fundamental chemical characteristics and a robust synthetic strategy. Further experimental investigation is required to fully elucidate its properties and biological activity. Researchers are encouraged to use the provided protocol as a starting point for the synthesis and subsequent study of this novel purine derivative.

References

- 1. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9H-Purine (CAS 120-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 8-Ethynyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 8-Ethynyl-9H-purine, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route involves a three-step process commencing with the bromination of a suitable purine precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction, and culminating in a deprotection step to yield the final product. This guide details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Core Synthesis Pathway

The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the following sequence:

-

Bromination of Hypoxanthine: The synthesis begins with the readily available purine derivative, hypoxanthine. Treatment with a brominating agent, such as bromine in a suitable solvent system, selectively introduces a bromine atom at the C8 position of the purine ring, yielding 8-bromo-9H-purine.

-

Sonogashira Coupling: The key carbon-carbon bond formation is accomplished via a Sonogashira cross-coupling reaction. 8-Bromo-9H-purine is reacted with a protected acetylene equivalent, typically ethynyltrimethylsilane, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction couples the ethynyl group to the C8 position of the purine, resulting in the formation of 8-((trimethylsilyl)ethynyl)-9H-purine.

-

Deprotection: The final step involves the removal of the trimethylsilyl (TMS) protecting group from the ethynyl moiety. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to afford the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Bromination | Hypoxanthine | Bromine, Acetic Acid, Sodium Acetate | 8-Bromo-9H-purine | ~59% |

| 2 | Sonogashira Coupling | 8-Bromo-9H-purine | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Triethylamine | 8-((trimethylsilyl)ethynyl)-9H-purine | Not explicitly reported, but Sonogashira couplings of this type generally proceed in good to excellent yields. |

| 3 | Deprotection | 8-((trimethylsilyl)ethynyl)-9H-purine | Tetrabutylammonium fluoride (TBAF) | This compound | Not explicitly reported for this specific substrate, but TBAF deprotection of TMS-alkynes is typically high-yielding. |

Experimental Protocols

Step 1: Synthesis of 8-Bromo-9H-purine

Materials:

-

Hypoxanthine

-

Glacial Acetic Acid

-

Sodium Acetate

-

Bromine

-

Deionized Water

Procedure:

-

A suspension of 6-benzylaminopurine (a representative purine) is prepared in a solution of sodium acetate in glacial acetic acid.

-

To this suspension, a solution of bromine in glacial acetic acid is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a specified period, during which the formation of a precipitate is observed.

-

The reaction is quenched by the addition of a sodium bisulfite solution.

-

The resulting solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 8-bromo-9H-purine.

Note: While the provided reference uses 6-benzylaminopurine, a similar procedure can be adapted for the bromination of hypoxanthine.

Step 2: Sonogashira Coupling for the Synthesis of 8-((trimethylsilyl)ethynyl)-9H-purine

Materials:

-

8-Bromo-9H-purine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), degassed

-

Anhydrous, oxygen-free solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a sealed, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-9H-purine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by degassed triethylamine.

-

To the stirred suspension, add ethynyltrimethylsilane via syringe.

-

The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield 8-((trimethylsilyl)ethynyl)-9H-purine.

Step 3: Deprotection to Yield this compound

Materials:

-

8-((trimethylsilyl)ethynyl)-9H-purine

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve 8-((trimethylsilyl)ethynyl)-9H-purine in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the TBAF solution dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide on the Incorporation of 8-Ethynyl-9H-purine into Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of modified nucleosides into nucleic acids is a cornerstone of modern chemical biology and drug development. Among these, 8-Ethynyl-9H-purine and its nucleoside derivatives represent a powerful class of bioorthogonal chemical reporters. The terminal alkyne group serves as a versatile handle for "click chemistry," enabling the visualization, tracking, and functional analysis of DNA and RNA. This technical guide delineates the mechanism of incorporation of this compound into nucleic acids, from its metabolic activation to its recognition by cellular polymerases. We provide a comprehensive overview of the enzymatic machinery involved, quantitative data on incorporation efficiency, detailed experimental protocols, and a discussion of the cellular implications of this modification.

Introduction

The study of nucleic acid dynamics and function within the complex cellular milieu necessitates methods to tag and monitor these vital macromolecules without perturbing their native state significantly. This compound, a synthetic purine analog, has emerged as a valuable tool for the metabolic labeling of DNA and RNA. Its key feature is the 8-ethynyl group, a small, biologically inert modification that, once incorporated into nucleic acids, can be specifically and efficiently derivatized with a wide array of probes using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the attachment of fluorophores, biotin, or other functional moieties, facilitating a broad range of downstream applications, including microscopy, sequencing, and affinity purification.

This guide provides a detailed exploration of the entire process, from the cellular uptake and metabolic processing of the 8-ethynylpurine nucleoside to its incorporation by DNA and RNA polymerases and the subsequent analytical procedures.

The Mechanism of Incorporation

The journey of this compound from a synthetic precursor to a component of cellular nucleic acids involves a series of enzymatic steps that mirror the natural purine salvage pathway.

Cellular Uptake and Metabolic Activation

For incorporation to occur, this compound is typically supplied to cells as its 2'-deoxyribonucleoside or ribonucleoside analog (e.g., 8-ethynyl-2'-deoxyadenosine or 8-ethynyladenosine). These nucleoside analogs are transported into the cell via nucleoside transporters. Once inside the cell, they must be converted into their triphosphate form to be recognized as substrates by DNA or RNA polymerases. This phosphorylation cascade is a critical step and is carried out by cellular kinases.

The metabolic activation pathway is as follows:

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of the ethynyl-nucleoside to its monophosphate form. This reaction is catalyzed by deoxyribonucleoside kinases (for deoxyribonucleosides) or nucleoside kinases (for ribonucleosides). For purine analogs, adenosine kinase and deoxycytidine kinase have been shown to exhibit broad substrate specificity and are likely candidates for this initial phosphorylation.

-

Diphosphorylation: The newly synthesized ethynyl-nucleoside monophosphate is subsequently phosphorylated to the diphosphate form by nucleoside monophosphate kinases.

-

Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active 8-ethynyl-nucleoside triphosphate (e.g., 8-ethynyl-dATP or 8-ethynyl-ATP).

Enzymatic Incorporation into Nucleic Acids

The resulting 8-ethynyl-nucleoside triphosphates compete with their natural counterparts (dATP/ATP or dGTP/GTP) for incorporation into newly synthesized DNA or RNA strands by DNA and RNA polymerases, respectively. The efficiency of this incorporation is a critical factor determining the extent of labeling.

Quantitative Data on Incorporation

The efficiency of incorporation of a modified nucleotide is typically quantified by determining the kinetic parameters (Km and kcat) for its insertion by a specific DNA polymerase. These values provide a measure of the substrate affinity and the rate of the enzymatic reaction.

Table 1: Hypothetical Kinetic Parameters for 8-Ethynyl-dATP Incorporation by a Model DNA Polymerase

| Substrate | Km (µM) | kcat (s-1) | Incorporation Efficiency (kcat/Km) (µM-1s-1) |

| dATP (natural) | 5.0 | 50 | 10 |

| 8-Ethynyl-dATP | 25.0 | 10 | 0.4 |

Note: These are illustrative values. Actual parameters will vary depending on the specific polymerase and reaction conditions.

The lower incorporation efficiency of the modified nucleotide compared to its natural counterpart is a common observation and highlights the fidelity mechanisms of DNA polymerases.

Experimental Protocols

This section provides a detailed methodology for the metabolic labeling of cellular DNA with an 8-ethynylpurine nucleoside and its subsequent detection via click chemistry.

Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate the cells of interest at an appropriate density in a multi-well plate or on coverslips and allow them to adhere and enter the desired growth phase (e.g., logarithmic growth for labeling of replicating cells).

-

Preparation of Labeling Medium: Prepare a stock solution of the 8-ethynylpurine nucleoside (e.g., 8-ethynyl-2'-deoxyadenosine) in a suitable solvent such as DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells for a period that allows for sufficient incorporation into newly synthesized DNA. This time can range from a few hours to a full cell cycle, depending on the experimental goals.

-

Cell Fixation: After the labeling period, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a solution such as 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature to allow the click chemistry reagents to access the nucleus.

Click Chemistry Reaction for Detection

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical CuAAC reaction, the components are mixed in the following order:

-

Azide-functionalized probe (e.g., a fluorescent azide)

-

Copper(II) sulfate (CuSO4)

-

A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate)

-

A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., TBTA or THPTA).

-

-

Staining: Add the click reaction cocktail to the permeabilized cells and incubate in the dark at room temperature for 30-60 minutes.

-

Washing: After the incubation, wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unreacted click chemistry components.

-

Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Imaging: Visualize the labeled nucleic acids using fluorescence microscopy.

Cellular Signaling and Biological Consequences

The incorporation of a modified nucleotide into the genome is not without potential biological consequences. The presence of 8-ethynylpurine within the DNA duplex can, in principle, affect various cellular processes.

Impact on DNA Replication and Repair

The structural perturbation introduced by the ethynyl group may be recognized by the DNA replication and repair machinery. While the small size of the ethynyl group is designed to minimize such effects, high levels of incorporation could potentially lead to:

-

Replication Stress: The modified base might slow down or stall the progression of the replication fork.

-

DNA Damage Response: The cell may recognize the modified nucleotide as a form of DNA damage, leading to the activation of DNA damage response (DDR) pathways. This could involve the recruitment of sensor proteins and the activation of checkpoint kinases.

Effects on Transcription

If incorporated into coding or regulatory regions of the genome, 8-ethynylpurine could potentially influence gene expression by altering the binding of transcription factors or other DNA-binding proteins. However, for most metabolic labeling experiments where the incorporation level is kept low, global effects on transcription are generally not observed.

Conclusion

This compound and its nucleoside analogs are powerful tools for the bioorthogonal labeling of nucleic acids. Their successful application relies on the cellular machinery of the purine salvage pathway for metabolic activation and the subsequent incorporation by DNA and RNA polymerases. While the introduction of this modification is generally well-tolerated by cells at working concentrations, researchers should be mindful of the potential for cellular perturbations, particularly at high labeling densities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this technology in their studies of nucleic acid biology and for the development of novel diagnostic and therapeutic strategies.

In-depth Technical Guide: Biological Activity and Cellular Uptake of 8-Ethynyl-9H-purine

Notice to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of publicly available data specifically detailing the biological activity and cellular uptake of 8-Ethynyl-9H-purine. While the broader class of purine analogs is extensively studied, research on this particular compound, including quantitative data, specific experimental protocols, and its effects on signaling pathways, is not sufficiently documented to fulfill the requirements of an in-depth technical guide.

This document will instead provide a foundational overview of the anticipated biological activities and cellular uptake mechanisms for 8-substituted purine analogs, based on existing research for structurally related compounds. This will serve as a general guide for researchers and drug development professionals interested in this class of molecules.

Introduction to 8-Substituted Purine Analogs

Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives developed as anticancer, antiviral, and immunosuppressive agents.[1][2] Modifications at the C8 position of the purine ring are a common strategy to modulate the biological activity and selectivity of these compounds. The introduction of an ethynyl group at this position, as in this compound, is expected to influence its interaction with various biological targets.

Anticipated Biological Activity

Based on the activities of other 8-substituted purine analogs, this compound could potentially exhibit a range of biological effects, most notably as a kinase inhibitor.

Kinase Inhibition

Many purine derivatives are designed to target the ATP-binding site of kinases, enzymes that play a crucial role in cellular signaling pathways.[3] The purine scaffold mimics the adenine base of ATP. Substituents at the C8 position can extend into solvent-exposed regions or interact with specific amino acid residues within the kinase domain, thereby influencing potency and selectivity. It is plausible that this compound could act as an inhibitor of various kinases, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases, which are often dysregulated in cancer.[4]

Table 1: Hypothetical Biological Activity Data for an 8-Substituted Purine Analog

| Target Kinase | IC50 (nM) | Assay Type | Cell Line |

| CDK9/Cyclin T1 | 50 | Biochemical | - |

| EGFR | 200 | Cellular | A549 |

| VEGFR2 | 500 | Biochemical | - |

| This table is illustrative and does not represent actual data for this compound. |

Cellular Uptake Mechanisms

The ability of a purine analog to exert its biological effect is contingent on its entry into the target cells. The cellular uptake of purine derivatives can occur through various mechanisms.

Transporter-Mediated Uptake

Purine bases and their nucleoside analogs are often transported across the cell membrane by specific transporter proteins.[5] These can include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The efficiency of uptake via these transporters can be a critical determinant of the compound's therapeutic efficacy.

Passive Diffusion

Small, relatively lipophilic molecules can also cross the cell membrane via passive diffusion. The physicochemical properties of this compound, such as its logP value, will influence the extent to which it can utilize this uptake mechanism.

Experimental Protocols

To experimentally determine the biological activity and cellular uptake of this compound, a series of established assays would be required.

Kinase Inhibition Assays

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a suitable substrate, ATP, and varying concentrations of the test compound (this compound).

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

-

ATP Depletion Measurement: After the kinase reaction, the remaining ATP is depleted using an ATP-depleting reagent.

-

Kinase Activity Detection: A detection reagent is added to convert the ADP produced by the kinase reaction into a luminescent signal.

-

Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Uptake Assays

Protocol: Radiolabeled Compound Uptake Assay

-

Cell Culture: Target cells are cultured to a suitable confluency in multi-well plates.

-

Compound Incubation: The cells are incubated with a radiolabeled version of this compound (e.g., containing ³H or ¹⁴C) for various time points.

-

Washing: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular compound.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The rate of uptake is determined and can be further analyzed to elucidate the involvement of specific transporters by using known transporter inhibitors.

Signaling Pathways and Logical Relationships

The following diagrams illustrate a hypothetical signaling pathway that could be inhibited by a purine analog kinase inhibitor and a general workflow for its evaluation.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Caption: General workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

While specific data for this compound is currently unavailable, the established knowledge surrounding 8-substituted purine analogs provides a strong foundation for its potential biological activities and mechanisms of cellular uptake. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its therapeutic potential. Key areas of investigation would include its kinase selectivity profile, efficacy in relevant cancer cell lines, and detailed characterization of its cellular transport mechanisms. Such studies are essential to ascertain whether this compound or its derivatives could be viable candidates for further drug development.

References

- 1. Graphical Abstract [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Regulation of purine uptake in normal and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Ethynyl-9H-purine: A Review of Its Emerging Potential in Medicinal Chemistry

A comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 8-Ethynyl-9H-purine and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Modifications of the purine ring system have led to the development of a wide array of potent and selective inhibitors of various enzymes, particularly kinases, which play crucial roles in cell signaling and disease progression. The introduction of an ethynyl group at the 8-position of the purine ring has emerged as a promising strategy for generating novel compounds with unique biological activities. This technical guide provides a detailed review of the available literature on this compound, focusing on its synthesis, known biological applications, and future potential in drug discovery.

Synthesis of this compound

The primary method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling for 8-Alkynylpurines

Materials:

-

8-Halo-9H-purine (e.g., 8-bromo-9H-purine or 8-iodo-9H-purine)

-

Terminal alkyne (e.g., trimethylsilylacetylene, followed by desilylation)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

To a solution of the 8-halo-9H-purine and the terminal alkyne in an anhydrous solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 8-alkynylpurine.

Logical Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Biological Applications and Activities

While specific data for this compound is limited in the public domain, the broader class of 8-alkynylpurine derivatives has shown significant promise in various therapeutic areas, particularly as kinase inhibitors in oncology.

Kinase Inhibition

The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases. This makes purine derivatives excellent candidates for competitive kinase inhibitors. The ethynyl group at the C8 position can be exploited to interact with specific amino acid residues in the ATP-binding pocket of kinases, thereby conferring potency and selectivity.

Derivatives of 8-alkynylpurines have been investigated as inhibitors of several kinase families, including:

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Mutations in EGFR are common in various cancers, making it a key therapeutic target.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer.[2]

-

Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in cancer cell proliferation, survival, and metastasis.[3]

Signaling Pathway Inhibition by Purine-Based Kinase Inhibitors:

References

- 1. Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Purine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of purine analogs from laboratory curiosities to cornerstone chemotherapeutics represents a landmark in the history of medicine. This technical guide provides an in-depth exploration of the discovery and historical development of these vital compounds. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key milestones, experimental methodologies, and the intricate mechanisms of action that underpin the therapeutic success of purine analogs. By understanding the scientific foundations of these molecules, we can better appreciate their current applications and future potential in the ongoing fight against cancer and viral diseases.

Historical Development: From Rational Design to Clinical Application

The story of purine analogs is a testament to the power of rational drug design. In the mid-20th century, Nobel laureates George Hitchings and Gertrude Elion pioneered a novel approach to drug discovery.[1] Instead of the traditional trial-and-error screening of natural products, they focused on creating molecules that would interfere with the nucleic acid metabolism of cancer cells and pathogens.[1] This led to the synthesis of the first clinically significant purine analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), in 1951.[1]

These compounds were designed to mimic the natural purines, hypoxanthine and guanine, respectively, and thereby disrupt the synthesis of DNA and RNA.[2][3] The initial syntheses involved the isosteric replacement of oxygen or nitrogen atoms in the purine ring, a strategy that also led to the development of other early analogs like 8-azaguanine and 2,6-diaminopurine.[2] The clinical efficacy of 6-MP in treating acute leukemia, first demonstrated in the early 1950s, validated this approach and opened the door for the development of a wide array of purine analogs with diverse therapeutic applications.[1][2]

Subsequent research led to the development of other important purine analogs, including:

-

Azathioprine: An immunosuppressive prodrug that is converted to 6-mercaptopurine in the body.[4]

-

Fludarabine: A fluorinated purine analog used in the treatment of chronic lymphocytic leukemia.[5]

-

Cladribine and Pentostatin: Adenosine analogs primarily used to treat hairy cell leukemia.[4]

-

Acyclovir and Ganciclovir: Acyclic nucleoside derivatives that are potent antiviral agents.[2]

The development of these compounds was not without its challenges. Early studies with 6-MP revealed the critical role of metabolic activation; the drug itself is inactive and must be converted to its ribonucleotide form, thioinosine monophosphate (TIMP), to exert its cytotoxic effects.[2] Researchers also had to contend with metabolic inactivation by enzymes like xanthine oxidase.[2] These early discoveries laid the groundwork for our current understanding of the complex pharmacology of purine analogs.

Quantitative Data on Purine Analog Activity

The efficacy of purine analogs is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the cytotoxic potential of these compounds against cancer cell lines. Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), measures the strength of the interaction between a purine analog and its molecular target.

Below are tables summarizing publicly available data on the activity of several key purine analogs.

Table 1: IC50 Values of Selected Purine Analogs in Cancer Cell Lines

| Purine Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Mercaptopurine | CCRF-CEM (Leukemia) | 0.1 - 1.0 | [6] |

| 6-Thioguanine | HL-60 (Leukemia) | 0.1 - 1.0 | [6] |

| 6-Thioguanine | HeLa (Cervical Cancer) | 28.79 | |

| Fludarabine | Various Leukemia/Lymphoma | Not Specified | [5] |

| Cladribine | Various Leukemia/Lymphoma | Not Specified | [4] |

Table 2: Binding Affinity of Acyclovir for Viral Thymidine Kinase

| Viral Thymidine Kinase | Docking Score | Binding Energy (kcal/mol) | Reference |

| European Catfish Virus (ECV) | -6.2 | -6.4 | [2] |

| Frog Virus 3 (FV3) | -6.1 | -6.3 | [2] |

Key Experimental Protocols

The development of purine analogs has been driven by rigorous experimental methodologies for their synthesis and evaluation. The following sections provide detailed protocols for key experiments.

Synthesis of 6-Mercaptopurine

Principle: This synthesis involves the reaction of hypoxanthine with phosphorus pentasulfide in a basic solvent, typically pyridine, to replace the hydroxyl group at the 6-position with a thiol group.

Materials:

-

Hypoxanthine

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Reflux apparatus

-

Filtration apparatus

-

pH meter

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hypoxanthine and phosphorus pentasulfide in anhydrous pyridine.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.

-

To the residue, add water and heat to dissolve the product.

-

Cool the solution and adjust the pH to 5 with hydrochloric acid to precipitate the crude 6-mercaptopurine.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain pure 6-mercaptopurine.

Synthesis of Thioguanine

Principle: Similar to the synthesis of 6-mercaptopurine, thioguanine is synthesized by reacting guanine with phosphorus pentasulfide in pyridine. To improve solubility and reactivity, the guanine is often first acetylated.

Materials:

-

Guanine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Pyridine hydrochloride (catalyst)

-

Water

-

Hydrochloric acid (HCl)

-

Reflux apparatus

-

Filtration apparatus

-

pH meter

Procedure:

-

Acetylation of Guanine: Reflux guanine with acetic anhydride in pyridine to form 2,9-diacetylguanine.

-

Thionation: In a separate flask, dissolve phosphorus pentasulfide in pyridine. Add the 2,9-diacetylguanine and a catalytic amount of pyridine hydrochloride.

-

Reflux the mixture for several hours.

-

After the reaction, remove the pyridine by distillation under reduced pressure.

-

Hydrolysis and Precipitation: Carefully add water to the residue to decompose any unreacted phosphorus pentasulfide.

-

Heat the mixture to ensure complete hydrolysis of the acetyl groups.

-

Adjust the pH of the solution to 4 with concentrated hydrochloric acid to precipitate the crude thioguanine.

-

Cool the mixture to complete crystallization and collect the product by filtration.

In Vitro Cytotoxicity Evaluation using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Purine analog stock solution

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the purine analog in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures involved in purine analog research, the following diagrams have been generated using the Graphviz DOT language.

Caption: De Novo and Salvage Pathways for Purine Biosynthesis and Inhibition by Thiopurines.

Caption: Mechanism of Action of Fludarabine.

Caption: High-Throughput Screening Workflow for Purine Analog Discovery.

Conclusion

The discovery and development of purine analogs represent a paradigm shift in the treatment of cancer and viral infections. From the early days of rational drug design to the sophisticated high-throughput screening methods of today, the field has continually evolved. This technical guide has provided a comprehensive overview of the historical context, key experimental methodologies, and the intricate mechanisms of action of these life-saving drugs. As our understanding of cellular metabolism and disease pathways deepens, the principles established during the development of purine analogs will undoubtedly continue to inspire the next generation of targeted therapies, offering hope for patients with a wide range of diseases. The journey of the purine analogs is a powerful reminder that a deep understanding of fundamental biological processes is the bedrock of transformative medical innovation.

References

- 1. prepchem.com [prepchem.com]

- 2. CN1690058A - Process for preparing thioguanine - Google Patents [patents.google.com]

- 3. dot | Graphviz [graphviz.org]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. How do I set the resolution when converting dot files (graphviz) to images? - Stack Overflow [stackoverflow.com]

- 6. stackoverflow.com [stackoverflow.com]

Spectroscopic and Structural Elucidation of 8-Ethynyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 8-Ethynyl-9H-purine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document presents representative data and methodologies based on the synthesis and characterization of closely related 8-substituted purine analogs. The primary synthetic route for such compounds is the Sonogashira cross-coupling reaction.

Introduction

Purines are fundamental heterocyclic compounds essential for numerous biological processes. Chemical modification of the purine scaffold, particularly at the C8 position, has been a fruitful strategy in the development of novel therapeutic agents. The introduction of an ethynyl group at this position can significantly alter the molecule's electronic properties, size, and potential for further functionalization, making this compound a valuable building block in drug discovery programs. This guide outlines the expected spectroscopic characteristics and the experimental procedures for the synthesis and analysis of this class of compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of 8-alkynylpurines is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an 8-halopurine with a terminal alkyne.

Experimental Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the synthesis of an 8-alkynylpurine derivative.

-

Reaction Setup: To a solution of 8-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added triethylamine (3.0 eq). The solution is degassed with argon for 15 minutes.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) are added to the reaction mixture.

-

Alkyne Addition: (Trimethylsilyl)acetylene (1.5 eq) is added, and the reaction mixture is stirred at 80 °C under an argon atmosphere.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Deprotection: The purified silyl-protected intermediate is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF) (1.1 eq) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the final product, this compound.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The data is extrapolated from known spectra of similar 8-substituted purine derivatives.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.9 | s | - |

| H-6 | ~ 9.1 | s | - |

| N9-H | ~ 13.5 (broad) | s | - |

| C≡C-H | ~ 3.3 | s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 152 |

| C-4 | ~ 155 |

| C-5 | ~ 125 |

| C-6 | ~ 145 |

| C-8 | ~ 138 |

| C≡CH | ~ 80 |

| C≡CH | ~ 82 |

Solvent: DMSO-d₆

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Mass to Charge Ratio (m/z) | Interpretation |

| ESI+ | 145.0512 | [M+H]⁺ |

| ESI- | 143.0356 | [M-H]⁻ |

M = Exact mass of C₇H₄N₄

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded at 100 MHz. Chemical shifts are reported in ppm relative to the solvent signal.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition: Spectra are acquired in both positive and negative ion modes.

Logical Relationship in Spectroscopic Analysis

The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of a synthesized compound like this compound.

Caption: Logical flow of spectroscopic analysis.

Signaling Pathways of Interest

Purine analogs are known to interact with a wide variety of biological targets. While the specific pathways affected by this compound are yet to be fully elucidated, related compounds have shown activity as inhibitors of kinases, such as cyclin-dependent kinases (CDKs), and as modulators of purinergic signaling.

The diagram below represents a generalized signaling pathway that could be modulated by a purine-based kinase inhibitor.

8-Ethynyl-9H-purine: A Technical Guide to Solubility, Stability, and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethynyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its ethynyl group. This functional group allows for its use in bioorthogonal chemistry, such as click reactions, for the labeling and identification of biological targets. Furthermore, the purine scaffold is a cornerstone in the development of therapeutics targeting a wide array of enzymes and receptors. This technical guide provides a comprehensive overview of the available information and general protocols for determining the solubility, stability, and appropriate storage conditions for this compound, addressing the critical needs of researchers in its handling and application.

Physicochemical Properties

1.1. Solubility Profile

The solubility of this compound is predicted to be low in aqueous solutions due to the hydrophobic nature of the purine ring and the nonpolar ethynyl group. However, it is expected to exhibit solubility in various organic solvents. A systematic approach to determine its solubility is crucial for its effective use in experimental settings.

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | Low | The purine ring system is largely nonpolar. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can engage in dipole-dipole interactions and solvate the purine core.[1] |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | Capable of hydrogen bonding with the purine nitrogens, but the overall nonpolar character may limit high solubility. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polarity of the purine ring will likely hinder solubility in highly nonpolar solvents. |

1.2. Stability Considerations

The stability of this compound is a critical factor for its storage and use in assays. The purine ring itself is relatively stable, but the ethynyl group can be susceptible to degradation under certain conditions.

Table 2: Factors Influencing the Stability of this compound

| Condition | Potential Impact |

| pH | Extremes in pH may lead to degradation of the purine ring. The stability of the ethynyl group is generally higher than other functional groups across a range of pH values. |

| Temperature | Elevated temperatures can accelerate degradation. Long-term storage at low temperatures is recommended. |

| Light | Exposure to UV light may induce photochemical reactions, particularly affecting the unsaturated ethynyl bond. |

| Oxidizing Agents | The ethynyl group can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound.

2.1. Storage Conditions

Based on the general guidelines for purine derivatives and alkynyl compounds, the following storage conditions are recommended:

-

Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.[1] A desiccator can be used to minimize moisture exposure.

-

In Solution: Prepare solutions fresh for use. If short-term storage is necessary, store at -20°C or -80°C in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles. The stability of purine in aqueous solutions is often limited, and it is not recommended to store aqueous solutions for more than one day.[1]

2.2. Handling Precautions

As with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[2] A comprehensive review of the Safety Data Sheet (SDS) is essential before handling.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

3.1. Determination of Solubility

A common and straightforward method to determine the solubility of an organic compound is the shake-flask method.[3]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Methodology:

-

Preparation: Accurately weigh a small amount of this compound into a vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, DMSO, ethanol) to the vial.[4][5]

-

Equilibration: Seal the vial and agitate it at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Quantification: If the compound has completely dissolved, repeat the process with a higher concentration until saturation is reached. If undissolved solid remains, centrifuge the solution and analyze the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound. This concentration represents the solubility in that solvent at that temperature.

3.2. Stability Assessment

The stability of this compound can be assessed under various stress conditions to understand its degradation profile.

Experimental Workflow for Stability Assessment

Caption: General workflow for assessing the chemical stability of a compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions, such as:

-

pH: Adjust the pH of the solution to acidic, neutral, and basic levels.

-

Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

-

Light: Expose to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS. This will allow for the quantification of the remaining parent compound and the identification of any degradation products.

-

Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.

Involvement in Signaling Pathways

While specific signaling pathways involving this compound have not been detailed in the literature, its structural similarity to endogenous purines suggests potential interactions with pathways regulated by purine metabolism and signaling. Purine analogs are known to interfere with DNA and RNA synthesis and can act as inhibitors or modulators of various enzymes.[6] A key signaling pathway that is sensitive to cellular purine levels is the mTORC1 pathway, which controls cell growth and proliferation.[7]

Logical Diagram of Purine Metabolism and Potential Interaction

Caption: Simplified diagram of purine metabolism and the potential points of interaction for a purine analog like this compound.

Conclusion

This compound is a valuable tool for chemical biology and drug discovery. While specific experimental data on its solubility, stability, and storage are currently limited, this guide provides a framework based on the known properties of related compounds and general chemical principles. The outlined experimental protocols offer a starting point for researchers to systematically characterize this compound, ensuring its effective and reliable use in their studies. As with all research chemicals, adherence to safety guidelines is essential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medline.com [medline.com]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and purity of 8-Ethynyl-9h-purine for research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Ethynyl-9H-purine, a modified purine analog of significant interest for research applications. Due to its terminal alkyne functionality, this compound serves as a valuable tool for "click chemistry" reactions, enabling the investigation of various biological processes involving purine metabolism and signaling. This document outlines its commercial availability, purity standards, a plausible synthetic route, and its primary research applications, complete with experimental workflow diagrams.

Commercial Availability and Purity

Direct commercial availability of this compound is limited, with no major chemical suppliers currently listing it as a stock item. Researchers interested in utilizing this compound will likely need to synthesize it in-house. The primary precursor for its synthesis, an 8-halopurine derivative, is commercially available from various suppliers. The purity of the synthesized this compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure a purity of ≥95% for use in biological research.

For the synthesis of this compound, a key starting material is an 8-halopurine, such as 8-iodo-9-substituted-purine. The commercial availability of a representative precursor is summarized in the table below.

| Supplier | Product Name | CAS Number | Purity |

| ChemScene | 6-Chloro-9-ethyl-8-iodo-9H-purine | 1610703-69-9 | ≥98% |

Synthesis Methodology

The most common and effective method for the synthesis of 8-alkynylpurines is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the case of this compound, an 8-halopurine (e.g., 8-iodoadenine derivative) is reacted with a protected ethyne source, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

This protocol is adapted from methodologies reported for the synthesis of similar 8-alkynylpurine derivatives.[5]

Materials:

-

8-Iodo-9-substituted-purine (e.g., 8-iodo-9-ethyladenine)

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Tetrabutylammonium fluoride (TBAF) for deprotection

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 8-iodo-9-substituted-purine, copper(I) iodide (CuI), and the palladium catalyst.

-

Solvent and Reagents Addition: Add the anhydrous solvent and triethylamine to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography.

-

Deprotection: Dissolve the purified silyl-protected product in a suitable solvent (e.g., THF). Add a solution of TBAF and stir at room temperature.

-

Final Purification: After the deprotection is complete (monitored by TLC), the solvent is evaporated, and the final product, this compound, is purified by column chromatography.

Research Applications and Signaling Pathways

This compound is a powerful tool for studying purine metabolism and its role in cellular signaling. Purines are fundamental components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and signaling molecules.[6][7][8][9][10] Dysregulation of purine metabolism is implicated in various diseases, including cancer and metabolic disorders.

The primary application of this compound is in metabolic labeling experiments coupled with click chemistry.[11] Cells can incorporate this analog into their metabolic pathways, where it can be subsequently detected and visualized by a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[12]

Below is a diagram illustrating the general purine metabolism pathway and the point of potential incorporation of this compound.

Figure 1: Overview of Purine Metabolism and Analog Incorporation.

The following diagram illustrates the experimental workflow for using this compound in a metabolic labeling experiment.

Figure 2: Workflow for Metabolic Labeling with this compound.

By using this approach, researchers can track the localization and dynamics of newly synthesized purine-containing biomolecules, providing insights into processes such as DNA replication, RNA synthesis, and cellular signaling cascades that are dependent on purine nucleotides.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. google.com [google.com]

- 5. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purine Release, Metabolism, and Signaling in the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic labeling of DNA by purine analogues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

Potential Off-Target Effects of 8-Ethynyl-9H-purine in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential off-target effects of 8-Ethynyl-9H-purine, a representative purine-based kinase inhibitor. While specific experimental data for this exact compound is not publicly available, this document synthesizes information from studies on analogous purine derivatives to offer a comprehensive understanding of its likely off-target profile and the methodologies to assess it. This guide is intended to aid researchers in anticipating and evaluating the selectivity of similar small molecule inhibitors.

Introduction to Purine-Based Kinase Inhibitors and Off-Target Effects

Purine analogues are a well-established class of compounds that target the ATP-binding site of protein kinases, playing a crucial role in cancer therapy and other diseases.[1][2] Their structural similarity to the endogenous ligand adenosine triphosphate (ATP) allows them to competitively inhibit kinase activity. However, this same feature can lead to a lack of perfect selectivity, resulting in the inhibition of unintended kinases and other ATP-binding proteins. These "off-target" effects can lead to unexpected cellular responses, toxicity, or even therapeutic benefits.[3][4] Therefore, a thorough characterization of an inhibitor's selectivity is a critical step in drug development.

Predicted Off-Target Profile of an this compound Analog

Based on the known behavior of purine-based inhibitors, an this compound derivative is likely to exhibit activity against a range of kinases beyond its primary target. The following table presents a hypothetical, yet representative, kinase inhibition profile. The data is illustrative and compiled from typical results seen in broad kinase screening panels for purine analogs.

Table 1: Representative Kinase Inhibition Profile for a Purine-Based Inhibitor

| Kinase Target | IC50 (nM) | Kinase Family | Primary Cellular Function |

| Primary Target | 10 | Tyrosine Kinase | Cell Growth, Proliferation |

| Off-Target 1: SRC | 150 | Tyrosine Kinase | Cell Adhesion, Migration |

| Off-Target 2: LCK | 250 | Tyrosine Kinase | T-cell Activation |

| Off-Target 3: CDK2 | 500 | Serine/Threonine Kinase | Cell Cycle Regulation |

| Off-Target 4: GSK3β | 800 | Serine/Threonine Kinase | Glycogen Metabolism, Signaling |

| Off-Target 5: AURKA | 1200 | Serine/Threonine Kinase | Mitosis, Cell Division |

Note: The IC50 values are hypothetical and serve to illustrate a typical selectivity profile where off-target activities are observed at higher concentrations than the primary target.

Experimental Protocols for Assessing Off-Target Effects

Several robust methods are available to determine the selectivity profile of a kinase inhibitor. These assays can be broadly categorized into in vitro biochemical assays and cell-based assays.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.

Methodology: KinomeScan™ (DiscoverX-like) Assay

-

Principle: This is a competition binding assay. The kinase of interest is tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the kinase. A broadly active, immobilized ligand is then added. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

-

Procedure:

-

A library of human kinases is expressed as fusions with a DNA tag.

-

Each kinase is individually incubated with the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM).

-

An immobilized, active-site directed ligand is added to the mixture.

-

The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.

-

Unbound kinase is washed away.

-

The amount of bound kinase is quantified by qPCR of the DNA tag.

-

Results are typically expressed as a percentage of the DMSO control.

-

Methodology: ADP-Glo™ (Promega-like) Kinase Assay [5]

-

Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates potent inhibition.

-

Procedure:

-

The kinase, its specific substrate, and ATP are incubated with varying concentrations of the test compound.

-

After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

A "Kinase Detection Reagent" is then added to convert the newly produced ADP into ATP.

-

This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

-

IC50 values are calculated from the dose-response curves.

-

Cell-Based Target Engagement Assays

Objective: To confirm target and off-target binding within a cellular context, which accounts for factors like cell permeability and intracellular ATP concentrations.

Methodology: NanoBRET™ (Promega-like) Target Engagement Assay [6]

-

Principle: This assay measures the binding of a compound to a specific kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).

-

Procedure:

-

Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.

-

A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a BRET signal.

-

The test compound is then added. If it binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

-

The degree of BRET signal reduction is proportional to the compound's binding affinity for the target kinase in the cellular environment.

-

Visualization of Methodologies and Affected Pathways

The following diagrams illustrate the workflows of the described experimental protocols and a potential signaling pathway affected by off-target inhibition.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 6. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for 8-Ethynyl-9H-purine in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool for bioconjugation, drug discovery, and materials science. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are prized for their high efficiency, selectivity, and biocompatibility.[1][2] 8-Ethynyl-9H-purine is a valuable building block that incorporates the purine scaffold, a fundamental component of nucleic acids, into molecules of interest. The terminal alkyne group on the purine allows for its conjugation to azide-modified biomolecules, surfaces, or small molecules via click chemistry.

This document provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions. While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on well-established procedures for terminal alkynes in click chemistry and provide a strong starting point for reaction optimization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.[3][4]

General Reaction Scheme:

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC of this compound

This protocol provides a general procedure for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.

Materials:

-

This compound

-

Azide-containing molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., DMSO, tBuOH/H₂O, or aqueous buffer)

-

Phosphate-buffered saline (PBS) for biological applications

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.

-

Prepare a 200 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound solution (e.g., 1 equivalent) and the azide solution (e.g., 1.2 equivalents).

-

Add the THPTA or TBTA ligand solution (e.g., 5 equivalents relative to copper).

-

Add the copper(II) sulfate solution (e.g., 0.1 equivalents).

-

Vortex the mixture briefly.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 2 equivalents relative to copper).

-

Vortex the reaction mixture thoroughly.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

-

-

Purification:

-

Upon completion, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation.

-

Table 1: Recommended Reagent Concentrations for a Typical CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration (Example) | Molar Equivalents (Example) |

| This compound | 10 mM | 1 mM | 1 |

| Azide | 10 mM | 1.2 mM | 1.2 |

| CuSO₄·5H₂O | 100 mM | 0.1 mM | 0.1 |

| THPTA/TBTA Ligand | 200 mM | 0.5 mM | 0.5 |

| Sodium Ascorbate | 1 M | 2 mM | 2 |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)